molecular formula C14H16N2O2 B2662813 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid CAS No. 852399-56-5

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid

Cat. No.: B2662813
CAS No.: 852399-56-5
M. Wt: 244.294
InChI Key: TWOKXLOYDCTMAJ-UHFFFAOYSA-N
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Description

The compound 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid features a 1H-benzimidazole scaffold, a structure recognized in medicinal chemistry as a "privileged" pharmacophore due to its widespread recurrence in bioactive molecules . Benzimidazole derivatives are extensively investigated for their diverse pharmacological significance, demonstrating potential in areas including antimicrobial , anticancer , antiviral , and anti-inflammatory activities . The specific molecular architecture of this compound, which incorporates a cyclopentane carboxylic acid group linked to the benzimidazole nucleus, presents a versatile chemical framework for structure-activity relationship (SAR) studies. Researchers can explore its mechanism of action and research value, for instance, by investigating the role of the carboxylic acid moiety in targeting bacterial dihydrofolate reductase (DHFR) or its potential to interact with various viral and inflammatory pathways . This chemical is provided exclusively for laboratory research purposes to support the development of novel therapeutic agents and probe complex biochemical interactions.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13(18)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOKXLOYDCTMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331132
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852399-56-5
Record name 1-(1H-benzimidazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. One common synthetic route includes the reaction of benzimidazole with cyclopentanecarboxylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid is primarily investigated for its pharmacological potential. The benzimidazole derivatives have been reported to exhibit significant bioactivity against various pathogens and diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including compounds similar to this compound. For example:

  • Compounds derived from benzimidazole have shown effectiveness against enteroviruses and Herpes Simplex Virus (HSV), with IC50 values indicating potent inhibition at low concentrations .

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response:

  • A study reported that certain benzimidazole derivatives exhibited IC50 values as low as 0.0370 nM for COX-2 inhibition, demonstrating their potential as anti-inflammatory agents .

Analgesic Effects

The analgesic properties of benzimidazole derivatives have been documented, with some compounds showing significant pain relief comparable to standard analgesics such as diclofenac:

  • For instance, specific derivatives demonstrated a reduction in edema volume and effective analgesic activity in animal models .

Medicinal Chemistry

In medicinal chemistry, the synthesis of this compound can serve as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or reduce toxicity.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions where various substituents can be introduced to tailor its pharmacological profile. The ability to modify the benzimidazole ring opens avenues for creating derivatives with improved efficacy against specific targets.

Organic Synthesis Applications

Beyond its biological applications, this compound is valuable in organic synthesis:

  • It can act as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Xue et al. (2011)Antiviral ActivityDemonstrated potent inhibition against enteroviruses with derivatives showing IC50 values below 2 μg/ml.
Prajapat & Talesara (2016)Anti-inflammatoryReported significant COX inhibition and reduced edema volume compared to standard treatments.
Sharma et al. (2017)Analgesic EffectsCompounds showed notable pain relief in animal models compared to standard analgesics like diclofenac.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .

Comparison with Similar Compounds

Comparison with Similar Cyclopentanecarboxylic Acid Derivatives

The following table and analysis compare 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Compound Name Substituent Group Molecular Formula Molecular Weight Physical State Key Properties Applications
This compound Benzimidazole-methyl C₁₄H₁₅N₂O₂* 255.29 Solid (assumed) Intramolecular H-bonding, conformational flexibility, steric bulk Selective substrate interactions in chemical systems
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 3-Fluorophenyl C₁₂H₁₃FO₂ 208.23 Solid (assumed) Electron-withdrawing fluorine enhances acidity; versatile reactivity Pharmaceutical precursor, agrochemical synthesis
1-(Trifluoromethyl)cyclopentanecarboxylic acid Trifluoromethyl C₆H₉F₃O₂ 176.13 Colorless to pale yellow liquid Pungent odor; irritant (WGK 3 hazard class) Specialty chemical intermediate; high electronegativity drives reactivity
1-(4-Methylphenyl)cyclopentanecarboxylic acid 4-Methylphenyl C₁₃H₁₆O₂* 204.27 Solid (assumed) Hydrophobic methyl group improves lipid solubility Polymer chemistry; surfactant synthesis
3-(1H-Benzoimidazol-2-yl)-1,2,2-trimethyl-cyclopentanecarboxylic acid hydrochloride Benzimidazole + trimethylcyclopentane C₁₆H₂₁N₂O₂·HCl* 324.82 Solid (assumed) Trimethyl groups increase steric hindrance; hydrochloride salt enhances solubility Potential biological activity (e.g., enzyme inhibition)
1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid Benzenesulfonamido C₁₂H₁₅NO₄S 293.32 Solid (assumed) Sulfonamide group enhances acidity and metal-chelating ability Coordination chemistry; protease inhibitor design

Note: Molecular formulas marked with () are inferred from structural analogs due to incomplete data in evidence.*

Key Comparative Insights

Substituent-Driven Acidity :

  • The benzimidazole-methyl group in the parent compound enables intramolecular hydrogen bonding, which stabilizes deprotonation and alters pKa compared to derivatives like 1-(3-fluorophenyl)cyclopentanecarboxylic acid, where electron-withdrawing fluorine lowers pKa .
  • The trifluoromethyl group in 1-(trifluoromethyl)cyclopentanecarboxylic acid introduces strong electronegativity, further enhancing acidity and reactivity .

The benzimidazole-methyl group creates steric bulk, which may hinder interactions in crowded molecular environments compared to smaller substituents like fluorine or methyl .

Applications and Reactivity: Benzimidazole-containing derivatives (e.g., the parent compound and its trimethyl analog) are explored for biological applications due to benzimidazole's known role in drug discovery (e.g., antiviral and anticancer agents) . Fluorinated and sulfonamido derivatives are prioritized in pharmaceutical synthesis for their metabolic stability and ability to engage in halogen bonding or sulfonamide-mediated interactions .

Synthetic Accessibility: Derivatives like 1-(3-fluorophenyl)cyclopentanecarboxylic acid are synthesized via straightforward Friedel-Crafts or Suzuki-Miyaura coupling, whereas benzimidazole-containing analogs require multi-step protocols involving cyclopentene intermediates (e.g., cyanohydrin dehydration; see ).

Research Findings and Implications

  • Material Science : Fluorinated derivatives (e.g., 1-(trifluoromethyl)cyclopentanecarboxylic acid) may serve as precursors for fluoropolymers or surfactants due to their hydrophobic and electron-deficient properties .
  • Limitations : The liquid state and irritant nature of 1-(trifluoromethyl)cyclopentanecarboxylic acid limit its handling compared to solid analogs, necessitating specialized storage .

Biological Activity

The compound 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid (CAS No. not specified) is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound features a benzimidazole moiety linked to a cyclopentanecarboxylic acid group, which may contribute to its biological activity.
PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
CAS NumberNot specified

Anticancer Activity

This compound has been studied for its potential anticancer properties. Benzimidazole derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: Antileukemic Activity

In a related study on benzimidazole derivatives, compounds with similar structures demonstrated significant cytotoxicity against leukemic cells. For instance, a derivative exhibited an IC50 value of 3 µM, indicating potent activity against these cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Benzimidazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/ml
Compound BEscherichia coli62.5 µg/ml
Compound CCandida albicans250 µg/ml

Note: The compounds listed are structurally similar and demonstrate the potential activity of benzimidazole derivatives against microbial pathogens .

Anti-inflammatory Potential

The cyclopentanecarboxylic acid group may enhance the anti-inflammatory properties of the compound. Research into cyclopentane-containing compounds has shown promise in modulating inflammatory pathways, particularly in cardiovascular contexts .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives often correlates with their structural features. Modifications at specific positions on the benzimidazole ring or the cyclopentanecarboxylic acid moiety can significantly affect potency and selectivity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituent at Position 4Increased anticancer activity
Alteration in Cyclopentane RingEnhanced anti-inflammatory effects

Research indicates that specific substitutions can lead to improved bioavailability and target specificity, which are crucial for therapeutic applications .

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